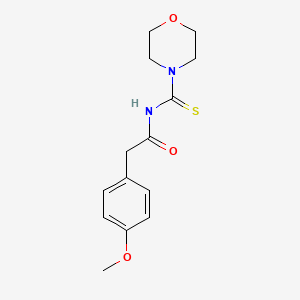![molecular formula C17H17ClN2O2S B5821685 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It was first synthesized in 1994 by scientists at Pfizer. Since then, CI-994 has been extensively studied for its potential as a cancer treatment.
作用機序
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide inhibits HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause an accumulation of acetylated histones, which can lead to changes in gene expression that can result in cell death in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also cause changes in cell cycle progression, apoptosis, and angiogenesis. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study. However, one limitation of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide is that it is not a specific inhibitor of HDACs. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can also inhibit other enzymes, such as sirtuins, which can lead to off-target effects.
将来の方向性
There are several potential future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the development of more specific HDAC inhibitors. Another area of interest is the combination of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in studying the effects of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide on non-cancer cells and tissues, as well as its potential as a treatment for other diseases, such as neurodegenerative disorders.
合成法
The synthesis of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps. First, 4-chloroaniline is reacted with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide.
科学的研究の応用
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been studied extensively for its potential as a cancer treatment. HDACs are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide can cause changes in gene expression that can lead to cell death in cancer cells. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have activity against a variety of cancer types, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c1-11(2)22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTZBKVJWHSRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

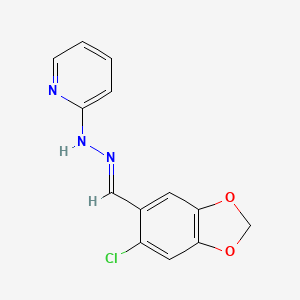
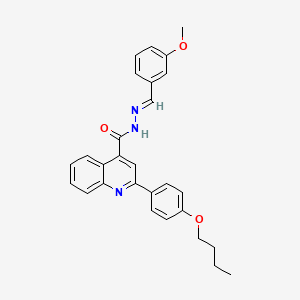
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

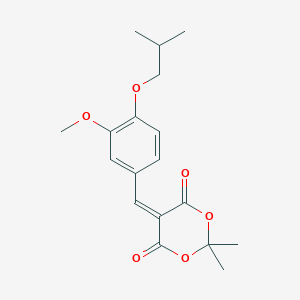
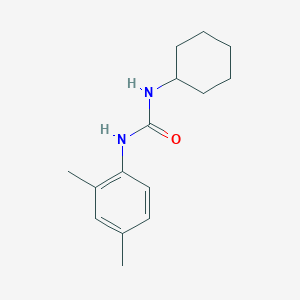
![N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

